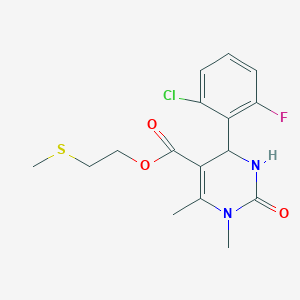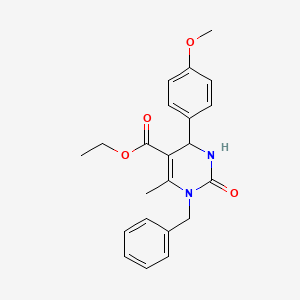![molecular formula C11H14BrN3O2S B4047778 2-[(4-Nitrophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine;hydrobromide](/img/structure/B4047778.png)
2-[(4-Nitrophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine;hydrobromide
Descripción general
Descripción
2-[(4-Nitrophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine;hydrobromide is a useful research compound. Its molecular formula is C11H14BrN3O2S and its molecular weight is 332.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(4-nitrobenzyl)thio]-1,4,5,6-tetrahydropyrimidine hydrobromide is 330.99901 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
Nitrobenzyl Compounds in Biomonitoring and Environmental Health
Nitrobenzyl compounds, such as those involved in the metabolism of workers exposed to nitrotoluenes, are significant in environmental health research. For instance, metabolites of nitrotoluenes, including various nitrobenzyl alcohols and nitrobenzoic acids, have been identified in workers exposed to these chemicals, highlighting the importance of biomonitoring for occupational health (Jones et al., 2005).
Nitro Aromatic Hydrocarbons in Carcinogenicity Studies
Research on nitro aromatic hydrocarbons has shed light on their mutagenicity and potential carcinogenic effects. These studies are crucial for understanding the environmental impacts of chemical pollutants and their association with increased cancer risks (Tokiwa et al., 1994).
Role of Nitro Compounds in Therapeutics
The introduction of nitro-containing drugs, such as 2-(2-nitro-4-trifluoro-methylbenzyol)-1,3 cyclohexanedione (NTBC) for treating hereditary tyrosinemia type 1 (HT-1), demonstrates the application of nitro compounds in developing therapeutic agents. These advancements have significantly improved survival rates and quality of life for patients with this metabolic disorder (Schiff et al., 2012).
Pharmacokinetics and Drug Metabolism Studies
The study of drug metabolism, such as the pharmacokinetics and urinary excretion of thiotepa and its metabolites, contributes to our understanding of how drugs are processed in the human body. These insights are essential for safe and effective drug design and usage (Cohen et al., 1986).
Exploring Nitro Compounds in Pharmacology
Nitisinone's use in treating disorders of tyrosine metabolism, such as hereditary tyrosinemia type 1, exemplifies the role of nitro compounds in pharmacology. Nitisinone illustrates how understanding the biochemical pathways can lead to effective treatments for metabolic disorders (Lock et al., 2014).
Propiedades
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S.BrH/c15-14(16)10-4-2-9(3-5-10)8-17-11-12-6-1-7-13-11;/h2-5H,1,6-8H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVKNURWXSDXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)SCC2=CC=C(C=C2)[N+](=O)[O-].Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-2-naphthylacetamide](/img/structure/B4047695.png)
![1-(4-methoxyphenyl)-4-[5-nitro-2-(1-piperazinyl)benzoyl]piperazine](/img/structure/B4047698.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methoxyphenyl)benzamide](/img/structure/B4047706.png)

![6-ethoxy-3-(4-fluorophenyl)-3a,5,5-trimethyl-3,3a,4,5-tetrahydrocyclopenta[de]quinazolin-2-ol](/img/structure/B4047715.png)
![N-(3-METHYLBUTANOYL)-N'-{4-[4-({[(3-METHYLBUTANOYL)AMINO]CARBOTHIOYL}AMINO)PHENOXY]PHENYL}THIOUREA](/img/structure/B4047723.png)
![2-bromo-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide](/img/structure/B4047727.png)
![(2Z)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-1,3-thiazinane-6-carboxylic acid](/img/structure/B4047738.png)
![8-(2-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4047742.png)


![4,4'-({3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4047765.png)
![10-(3-hydroxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4047789.png)
![1'-[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4047795.png)
